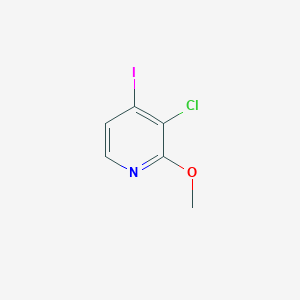

3-Chloro-4-iodo-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-iodo-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXSKXVXZMDUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Reactivity of 3 Chloro 4 Iodo 2 Methoxypyridine

Fundamental Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The halogen substituents at the C3 and C4 positions are primary sites of reactivity on the 3-chloro-4-iodo-2-methoxypyridine scaffold. Their behavior in nucleophilic substitution and metal-catalyzed reactions is dictated by the inherent properties of the carbon-halogen bonds and the electronic landscape of the pyridine ring.

Elucidation of Nucleophilic Substitution Mechanism and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings like pyridine. nih.gov The presence of electron-withdrawing groups enhances the ring's electrophilicity, facilitating the attack of nucleophiles. In this compound, the ring nitrogen and the chloro group activate the ring towards such reactions.

The regioselectivity of nucleophilic attack is a critical aspect of its reactivity. The substitution can theoretically occur at either the C3-chloro or the C4-iodo position. Generally, in SNAr reactions, the rate of substitution is influenced by two main factors: the stability of the intermediate (Meisenheimer complex) and the leaving group's ability.

Leaving Group Ability : Iodide is a significantly better leaving group than chloride due to its larger size, greater polarizability, and the lower bond strength of the C-I bond compared to the C-Cl bond.

Position of Attack : The pyridine nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack.

Consequently, nucleophilic substitution on this compound is highly regioselective, with the nucleophile preferentially displacing the iodine atom at the C4 position. This is a well-documented phenomenon in related halo-substituted pyridines and other heterocycles like quinazolines, where the 4-position is the primary site for substitution. mdpi.com The reaction proceeds via a two-step addition-elimination mechanism, as detailed below.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Feature | C4-Iodo Position | C3-Chloro Position | Outcome |

|---|---|---|---|

| Activation | Activated by ring nitrogen | Less activated than C4 | Preferential attack at C4 |

| Leaving Group | Excellent (Iodide) | Poor (Chloride) | Selective displacement of iodide |

| Product | 4-substituted-3-chloro-2-methoxypyridine | Minor or no product | High regioselectivity for C4 substitution |

Oxidative Addition and Reductive Elimination Pathways in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi couplings). wikipedia.org These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition: This is often the initial step in a catalytic cycle, where a metal complex (typically in a low oxidation state) inserts into a carbon-halogen bond. wikipedia.orglibretexts.org This process increases the metal's oxidation state and coordination number. wikipedia.org The rate of oxidative addition is highly dependent on the C-X bond dissociation energy. Weaker bonds react faster. For this compound, the C-I bond is substantially weaker than the C-Cl bond. Therefore, oxidative addition occurs almost exclusively at the C4-iodo position. Studies on similar substrates, such as 2-chloropyridine, confirm that the C-Cl bond activation is kinetically more demanding than for C-Br or C-I bonds. acs.org

Reductive Elimination: This is the final, product-forming step of the catalytic cycle and is the reverse of oxidative addition. wikipedia.orglibretexts.org The newly formed groups on the metal center are eliminated to create the final product, while the metal catalyst is regenerated in its initial low oxidation state. youtube.com For reductive elimination to occur, the groups to be coupled must typically be adjacent (cis) in the metal's coordination sphere. libretexts.org

The catalytic cycle for a typical cross-coupling reaction involving this compound is therefore dominated by the selective activation of the C-I bond.

Table 2: Comparison of Halogen Reactivity in Catalytic Cycles

| Parameter | C-I Bond (at C4) | C-Cl Bond (at C3) |

|---|---|---|

| Bond Dissociation Energy | Lower | Higher |

| Rate of Oxidative Addition | Fast | Slow |

| Selectivity in Cross-Coupling | High | Low |

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the C2 position is generally less reactive than the halogens. However, under specific conditions, it can participate in oxidation or cleavage reactions. Its presence also electronically influences the pyridine ring, being electron-donating through resonance and electron-withdrawing through induction. nih.gov

Mechanistic Studies of Methoxy Group Oxidations

While direct oxidation of the methoxy group in this compound is not widely reported, mechanisms can be inferred from studies on analogous compounds like p-methoxytoluene. mdpi.com The oxidation of a methoxy group typically proceeds through a radical mechanism, often requiring a catalyst system.

The process is believed to occur in a stepwise fashion:

Hydrogen Abstraction : The reaction initiates with the abstraction of a hydrogen atom from the methyl group, forming a radical intermediate.

Oxygenation : This radical reacts with an oxygen source to form a hydroperoxide or related species.

Stepwise Oxidation : The intermediate is then converted sequentially to an alcohol (hydroxymethyl), an aldehyde (formyl), and finally a carboxylic acid.

In a model system involving the aerobic oxidation of p-methoxytoluene catalyzed by Co(II) and N-hydroxyphthalimide (NHPI), the reaction yields p-anisyl alcohol, p-anisaldehyde, and p-anisic acid. mdpi.com A similar pathway could be envisioned for this compound, which would ultimately lead to the formation of a 2-carboxy-pyridine derivative under harsh oxidative conditions.

Understanding Ether Cleavage and Trans-etherification Processes

The C-O bond of the methoxy group can be cleaved under strongly acidic conditions, most commonly with HBr or HI. libretexts.orgmasterorganicchemistry.com This reaction is a standard method for converting aryl alkyl ethers to phenols and alkyl halides. libretexts.org

The mechanism for the acidic cleavage of this 2-methoxypyridine (B126380) derivative involves two key steps:

Protonation : The ether oxygen is protonated by the strong acid, transforming the methoxy group into a good leaving group (methanol). masterorganicchemistry.comyoutube.com

Nucleophilic Attack : A halide ion (e.g., I⁻) acts as a nucleophile. The attack occurs on the methyl group via an SN2 mechanism, as nucleophilic attack on the sp²-hybridized carbon of the pyridine ring is energetically unfavorable. libretexts.orgyoutube.com

This results in the formation of 3-chloro-4-iodo-2(1H)-pyridone and methyl iodide. Diaryl ethers are resistant to this cleavage, and for the same reason, the pyridine-oxygen bond remains intact. libretexts.orglibretexts.org

While less common, the methoxy group can also be displaced in a substitution reaction, a process sometimes referred to as trans-etherification. For example, the substitution of a methoxy group in 3-methoxypyridine (B1141550) by an amine has been achieved using sodium hydride and an additive like LiI, demonstrating that under specific basic conditions, the methoxy group can act as a leaving group. nih.gov

Pyridine Ring Activation and Dearomatization Mechanisms

The pyridine ring is electron-deficient, which makes it resistant to electrophilic attack but susceptible to nucleophilic attack, particularly when activated. Dearomatization reactions, which convert the aromatic pyridine ring into a non-aromatic dihydropyridine (B1217469), are a powerful tool for synthesizing complex heterocyclic structures. mdpi.com

Pyridine itself is often not electrophilic enough to react with most nucleophiles. mdpi.com Therefore, activation is typically required. The primary mechanisms for activating the pyridine ring for dearomatization include:

N-Functionalization : The pyridine nitrogen can be reacted with an electrophile to form a pyridinium (B92312) salt (e.g., N-acyl, N-sulfonyl, or N-silyl). mdpi.com This functionalization dramatically increases the electrophilicity of the ring, making it highly susceptible to nucleophilic attack, usually at the C4 position to yield a 1,4-dihydropyridine. nih.gov

Metal Coordination : Lewis acidic metal catalysts (e.g., Cu, Ni, Ca) can coordinate to the pyridine nitrogen. nih.govacs.org This coordination acts similarly to N-functionalization, activating the ring and facilitating nucleophilic addition. mdpi.com Recent studies have shown that chiral copper hydride complexes can catalyze the direct, asymmetric C-C bond-forming dearomatization of unactivated pyridines. acs.orgnih.gov

A dearomatization-rearomatization strategy can also be employed for the net functionalization of the pyridine ring, providing access to substitution patterns that are not achievable through direct substitution. researchgate.net For this compound, its inherent electronic properties make it a candidate for such transformations, though further activation would likely be required for efficient dearomatization.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| 2-chloropyridine |

| p-methoxytoluene |

| p-anisyl alcohol |

| p-anisaldehyde |

| p-anisic acid |

| 3-methoxypyridine |

| 3-chloro-4-iodo-2(1H)-pyridone |

| methyl iodide |

| 1,4-dihydropyridine |

C-H Activation and Functionalization Mechanistic Insights

The direct functionalization of pyridine C-H bonds is an atom-economical strategy that avoids the need for pre-functionalized substrates. rsc.orgprinceton.edu The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the presence of the chloro and iodo substituents in this compound, making it susceptible to certain types of C-H activation pathways while challenging others. researchgate.net

Mechanistic approaches to C-H functionalization of pyridines can be broadly categorized, with transition-metal-catalyzed processes being particularly prominent. nih.gov For a substrate like this compound, the C5-H and C6-H bonds are potential sites for activation. The mechanism often involves a late transition metal, such as palladium, rhodium, or iridium. youtube.com

One of the most common mechanisms is concerted metalation-deprotonation (CMD) . This pathway is typical for late transition metals in higher oxidation states (e.g., Pd(II), Rh(III), Ir(III)) and is often facilitated by a base like acetate (B1210297) or carbonate. youtube.com In this process, the metal center coordinates to the pyridine, and the C-H bond is broken in a single, concerted step involving an external or internal base. The regioselectivity of this step is governed by a combination of steric and electronic factors, including the directing influence of existing substituents.

Another potential pathway is oxidative addition , where a low-valent metal center (e.g., Pd(0) or Ir(I)) inserts into the C-H bond, forming a higher-valent organometallic intermediate. youtube.com This is followed by reductive elimination to yield the functionalized product and regenerate the catalyst. youtube.com

In the context of this compound, palladium catalysis is a highly relevant model. Palladium-catalyzed C-H functionalization can proceed through different catalytic cycles, such as Pd(II)/Pd(0) or Pd(II)/Pd(IV). rsc.orgnih.gov In a typical Pd(II)/Pd(0) cycle for an arylation reaction, a Pd(II) salt catalyzes the C-H activation to form a palladacycle intermediate. This intermediate can then react with an aryl halide, followed by reductive elimination to form the C-C bond and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. nih.gov The regiochemical outcome would depend on the relative acidity of the C-H bonds and the directing capability of the methoxy group versus the halogens. While an oxygen-containing group can act as a directing group, its influence competes with the electronic deactivation of the ring by the halogens. nih.gov

Pathways for Nucleophilic Dearomatization (e.g., Hydroboration, Hydrosilylation)

Nucleophilic dearomatization is a powerful strategy for converting flat, aromatic pyridines into three-dimensional, saturated, or partially saturated N-heterocycles like piperidines and dihydropyridines. researchgate.netnih.gov The inherent aromaticity of the pyridine ring makes this process thermodynamically unfavorable. acs.org However, the dearomatization can be facilitated by reducing the electron density of the ring, which can be achieved by N-activation (e.g., formation of a pyridinium salt) or by the presence of electron-withdrawing substituents on the ring itself. nih.govmdpi.com The chloro and iodo groups on this compound make it an electron-deficient system, predisposing it to nucleophilic attack and subsequent dearomatization. researchgate.netthieme-connect.com

Hydroboration: The hydroboration of pyridines can lead to various reduced products. While traditional methods often require harsh conditions, modern catalytic systems have enabled these transformations under milder protocols. For instance, cobalt(II) complexes have been successfully used for the double hydroboration of pyridines, demonstrating high activity and regiocontrol. rsc.org Mechanistic experiments in these systems point to the involvement of a cobalt(III) hydride species and metal-ligand cooperativity. rsc.org Another approach involves a borane-catalyzed hydroboration/hydrogenation cascade, which is particularly effective for reducing substituted pyridines. sci-hub.se This method avoids the use of transition metals and can be highly diastereoselective for certain substitution patterns. sci-hub.se

Hydrosilylation: Catalytic hydrosilylation offers another route to dearomatized pyridines. Titanocene-based catalysts, for example, have been shown to effectively catalyze the regioselective hydrosilylation of substituted pyridines. nih.gov Mechanistic studies suggest the formation of a key titanocene (B72419) hydride intermediate, [Cp₂TiH], which is central to the catalytic cycle. The reaction progress can sometimes be monitored by a distinct color change, indicating the formation of an intermediate complex such as [Cp₂Ti(SiHMePh)(pyridine)]. nih.gov Borenium ions, in the presence of a hydrosilane and hydrogen, have also been employed to catalyze the complete reduction of pyridines to piperidines through a reversible hydrosilylation mechanism. nih.gov

The table below summarizes representative catalytic systems for the dearomatization of pyridines, which could be applicable to this compound.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Product Type |

| Double Hydroboration | Cobalt(II) complexes / HBpin | Intermediacy of a Co(III) hydride species | Tetrahydropyridines |

| Hydroboration/Hydrogenation | B(C₆F₅)₃ / HBpin / H₂ | Cooperative action of pyridine and B(C₆F₅)₃ to split H₂ | Piperidines |

| Hydrosilylation | [Cp₂TiMe₂] / PhMeSiH₂ | Formation of a [Cp₂TiH] intermediate | Dihydropyridines/Tetrahydropyridines |

| Hydrosilylation/Hydrogenation | Borenium catalysts / Hydrosilane / H₂ | Reversible hydrosilylation of the pyridine ring | Piperidines |

Role of Intermediates in Reaction Pathways

In transition-metal-catalyzed reactions of this compound, organometallic intermediates are central to the catalytic cycle, dictating the course and outcome of the reaction. Given the presence of two different halogen atoms, cross-coupling reactions (e.g., Suzuki, Stille, Heck) are highly relevant. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, meaning that oxidative addition of a Pd(0) catalyst would occur selectively at the C4-I bond.

This initial step forms a square planar σ-pyridyl-Pd(II)-iodide complex. youtube.comethz.ch The reactivity of this intermediate is then influenced by the ancillary ligands on the palladium and the solvent. ethz.chnih.gov For example, studies on related systems have shown that in non-polar solvents, a neutral, monoligated palladium species, [PdL], is often the active catalyst, whereas in polar solvents, an anionic palladium complex, [PdLX]⁻, may be the key reactive species. ethz.ch

Following the initial oxidative addition, the catalytic cycle proceeds through steps such as transmetalation (in Suzuki or Stille coupling) and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. In some cases, particularly with certain oxidants, the reaction can proceed through a Pd(II)/Pd(IV) cycle. Here, the initial Pd(II) palladacycle undergoes a two-electron oxidation to a Pd(IV) intermediate, which then reductively eliminates the product. rsc.orgresearchgate.net While challenging to isolate, Pd(IV) intermediates have been characterized in related systems and are stabilized by specific ligand scaffolds. researchgate.net

Hydrido-palladium complexes have also been isolated and characterized as intermediates in reactions involving hydrodehalogenation, which could be a potential side reaction or a desired transformation depending on the conditions. nih.gov

The table below lists key types of organometallic intermediates proposed or characterized in reactions involving halopyridines.

| Intermediate Type | Metal/Oxidation State | Formation Pathway | Subsequent Reactivity |

| σ-Pyridyl-Pd-Halide | Pd(II) | Oxidative addition of C-X to Pd(0) | Transmetalation, Reductive Elimination |

| Palladacycle | Pd(II) | Concerted Metalation-Deprotonation (CMD) | Oxidation to Pd(IV), Reaction with coupling partner |

| Pd(IV) Complex | Pd(IV) | Oxidation of Pd(II) intermediate | C-C or C-X bond-forming reductive elimination |

| Palladium Hydride | Pd(II) | Reaction with boranes, silanes, or β-hydride elimination | Reductive elimination (hydrodehalogenation) |

Beyond two-electron ionic pathways, radical mechanisms offer alternative and often complementary routes for pyridine functionalization. rsc.org These pathways typically involve the formation of a pyridinyl radical intermediate. A common strategy to generate such radicals is through the single-electron transfer (SET) reduction of an N-functionalized pyridinium salt. acs.orgacs.orgresearchgate.net These N-functionalized salts are more easily reduced than the parent pyridine.

Once formed, the pyridinyl radical can engage in coupling reactions. acs.org This approach diverges from classical Minisci-type radical reactions, which require highly acidic conditions and often suffer from poor regioselectivity. acs.orgnih.gov The functionalization via pyridinyl radicals can be achieved under milder, often photocatalytic, conditions. acs.org

The detection of these transient radical species is crucial for mechanistic validation. In situ Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose and has been successfully used to detect and characterize carbon-centered radical cations as intermediates in electrochemical transformations of pyridines. acs.org

In some advanced synthetic strategies, both ionic and radical pathways are accessible from a common intermediate, with the reaction conditions dictating the dominant mechanism. For instance, dearomatized oxazino pyridine intermediates can react with radical species or, after protonation to a pyridinium salt under acidic conditions, with ionic nucleophiles, allowing for a switch in regioselectivity. researchgate.netnih.gov This dual reactivity highlights the versatility of harnessing different types of intermediates to control reaction outcomes.

Stereochemical and Regiochemical Control in Complex Transformations

Achieving high levels of stereochemical and regiochemical control is a primary goal in the synthesis of complex molecules derived from this compound. The substitution pattern of the starting material itself provides a strong basis for regiochemical differentiation, while stereocontrol typically requires the introduction of chiral elements in the reaction system.

Regiochemical Control: The inherent differences in the reactivity of the C-I and C-Cl bonds provide a straightforward handle for regiocontrol in cross-coupling reactions. Oxidative addition to a Pd(0) catalyst will selectively occur at the more labile C4-I bond, allowing for functionalization at this position while leaving the C3-Cl bond intact for subsequent transformations.

A more nuanced approach to regiocontrol involves the formation of a 3,4-pyridyne intermediate. In analogous systems, a 3-chloropyridine (B48278) bearing a 2-alkoxy group can be regioselectively lithiated at C4, followed by elimination to form a 3,4-pyridyne. nih.govrsc.org The subsequent nucleophilic addition to this pyridyne is highly regioselective, with the nucleophile adding to the C4 position. This selectivity is attributed to a coordinating effect of the C2-alkoxy group, which stabilizes the resulting 3-magnesiated or 3-lithiated pyridine intermediate. nih.gov This precedent suggests that this compound could be a precursor to a 3,4-pyridyne, enabling a regioselective 3,4-difunctionalization sequence.

The table below illustrates examples of regiocontrol in the functionalization of substituted pyridines.

| Reaction Type | Substrate Type | Key Control Element | Regiochemical Outcome |

| Cross-Coupling | 3-Chloro-4-iodopyridine | Differential C-I vs. C-Cl reactivity | Selective functionalization at C4 |

| Pyridyne Addition | 3-Chloro-2-ethoxypyridine | Coordinating effect of C2-ethoxy group | Nucleophilic addition at C4 |

| C-H Arylation | 4-EWG-pyridine | Electronic bias from EWG | C3-arylation |

| C-H Arylation | 3-EWG-pyridine | Electronic bias from EWG | C4-arylation |

Stereochemical Control: Introducing stereocenters into products derived from this compound would necessitate the use of asymmetric catalysis or chiral auxiliaries. While specific studies on this substrate are unavailable, general strategies for asymmetric pyridine dearomatization are well-established. For instance, chiral copper hydride complexes have been used for the highly enantioselective C-C bond-forming dearomatization of pyridines.

In the context of dearomatization via hydroboration, borane-catalyzed reductions of 2,3-disubstituted pyridines have been shown to proceed with high cis selectivity, demonstrating that the relative orientation of substituents can be controlled during the reduction of the ring. sci-hub.se Achieving enantioselectivity in such transformations would likely require the development of a suitable chiral catalyst system. The ultimate stereochemical outcome in any complex transformation would depend on the precise mechanism and the nature of the chiral information supplied to the system.

Advanced Functionalization and Derivatization Strategies for 3 Chloro 4 Iodo 2 Methoxypyridine Derivatives

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds is fundamental to extending the molecular framework of the pyridine (B92270) core. For 3-chloro-4-iodo-2-methoxypyridine, palladium-catalyzed cross-coupling reactions are paramount, typically proceeding with high regioselectivity at the more labile carbon-iodine bond.

Site-Specific Alkylation and Arylation

Site-specific alkylation and arylation are predominantly achieved through palladium-catalyzed cross-coupling reactions, exploiting the greater reactivity of the C(4)-I bond over the C(3)-Cl bond. The Suzuki-Miyaura and Sonogashira couplings are cornerstone reactions for this purpose.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters. nih.gov The reaction generally proceeds by an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. researchgate.net For substrates like this compound, the reaction can be directed with high fidelity to the 4-position. Catalyst systems based on Pd2(dba)3 and phosphine (B1218219) ligands are highly effective for coupling 2-pyridyl nucleophiles with aryl halides. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities (alkylation), the Sonogashira reaction is the method of choice. libretexts.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org The reaction mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle, which generates a copper(I) acetylide intermediate that participates in the transmetalation step. libretexts.org This method allows for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgorganic-chemistry.org The higher reactivity of the C-I bond ensures that alkynylation occurs selectively at the C-4 position of the pyridine ring. researchgate.net

| Reaction Type | Typical Catalyst System | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with a phosphine ligand. | Aryl/vinyl boronic acids or esters. | Highly efficient for C(sp²)-C(sp²) bond formation; selective at the C-I bond. nih.govresearchgate.net |

| Sonogashira | Pd(0) catalyst and a Cu(I) co-catalyst (e.g., CuI). | Terminal alkynes. | Forms C(sp²)-C(sp) bonds; mild reaction conditions; selective at the C-I bond. libretexts.orgwikipedia.org |

Olefination Reactions for Vinylic Derivatization

For the introduction of vinylic or styrenyl moieties, the Heck reaction is the most prominent methodology. wikipedia.org This palladium-catalyzed reaction couples an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide (preferentially the C-I bond) to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final substituted alkene product and regenerates a palladium-hydride species. The base in the reaction mixture then regenerates the active Pd(0) catalyst, completing the cycle. youtube.com This reaction typically results in the trans-substituted alkene. organic-chemistry.org The choice of palladium precursor, ligands, base, and solvent can be optimized to achieve high yields for a broad range of aryl halides and alkenes. organic-chemistry.orgnih.gov

| Reaction Feature | Description |

| Reaction Name | Mizoroki-Heck Reaction |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄). wikipedia.org |

| Substrates | Aryl/vinyl halide (or triflate) + Alkene. |

| Key Steps | Oxidative addition, migratory insertion, β-hydride elimination, reductive elimination. libretexts.org |

| Stereoselectivity | Typically yields the trans isomer. organic-chemistry.org |

| Regioselectivity | For this compound, olefination is expected at the C-4 position. |

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the formation of carbon-heteroatom bonds is crucial for modulating the electronic and physicochemical properties of the pyridine core.

Directed Amination Methodologies

The introduction of nitrogen-containing functional groups can be achieved through modern catalytic methods that offer significant advantages over classical nucleophilic aromatic substitution. The Buchwald-Hartwig amination is a leading strategy for this transformation. wikipedia.org

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. wikipedia.orgrug.nlorganic-chemistry.org The reaction is typically carried out using a palladium precursor and a sterically hindered phosphine ligand, which is crucial for facilitating the reductive elimination step that forms the C-N bond. rug.nl For a di-halogenated substrate like this compound, the reaction can be tuned to be highly selective for the more reactive C-I bond. An older but still relevant method is the copper-catalyzed Ullmann condensation (or Goldberg reaction for amides), which generally requires harsher conditions. wikipedia.org

| Method | Catalyst System | Amine Source | Typical Conditions |

| Buchwald-Hartwig | Pd(0) or Pd(II) precursor with bulky phosphine ligands (e.g., XPhos, RuPhos). libretexts.org | Primary/secondary alkyl/aryl amines, amides. | Moderate temperatures (RT to ~110 °C), base (e.g., NaOtBu, Cs₂CO₃). wikipedia.orglibretexts.org |

| Ullmann/Goldberg | Stoichiometric or catalytic copper (e.g., CuI, Cu powder). wikipedia.org | Anilines, amides. | High temperatures (>150 °C), polar solvents (e.g., DMF, NMP). wikipedia.org |

C-O Bond Formation (Hydroxylation and Etherification)

The synthesis of phenol (B47542) and aryl ether derivatives from this compound can be accomplished through palladium- or copper-catalyzed C-O bond-forming reactions.

Hydroxylation: The conversion of the C-I bond to a hydroxyl group can be achieved via palladium-catalyzed coupling with a hydroxide (B78521) source. nih.govrsc.org Modern methods employ specialized biarylphosphine ligands (e.g., tBuBrettPhos) that facilitate the challenging C-O reductive elimination. nih.govnih.gov Reagents like potassium hydroxide or even boric acid can serve as the hydroxide equivalent. nih.govorganic-chemistry.org

Etherification: The formation of aryl ethers is classically achieved via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. organic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols use ligands like 1,10-phenanthroline (B135089) or diamines to facilitate the coupling at lower temperatures. nih.govresearchgate.netnih.gov Ligand-free systems have also been developed, particularly when using lithium alkoxides. organic-chemistry.org Both palladium- and copper-catalyzed systems offer pathways to selectively form an ether at the C-4 position. nih.govorganic-chemistry.org

| Transformation | Catalyst System | Reagent | Key Characteristics |

| Hydroxylation | Pd(II) precatalyst with bulky biarylphosphine ligand (e.g., tBuBrettPhos). nih.gov | KOH, CsOH, B(OH)₃. nih.govorganic-chemistry.org | Allows for direct conversion of C-I to C-OH under relatively mild conditions. |

| Etherification | Cu(I) salts (e.g., CuI) with or without ligands (e.g., 1,10-phenanthroline). researchgate.net | Alcohols, phenols with a base (e.g., K₂CO₃, LiOtBu). organic-chemistry.org | Classic method for aryl ether synthesis, with modern improvements for milder conditions. |

Dearomatization Strategies for Novel Heterocyclic Scaffolds

Dearomatization of the pyridine ring opens access to a three-dimensional chemical space, yielding valuable saturated and partially saturated heterocyclic scaffolds like piperidines and dihydropyridines.

Reductive Dearomatization: The pyridine ring can be partially or fully reduced using various methods. Catalytic hydrogenation over metal catalysts like palladium or platinum is a common approach to produce piperidines, though it can sometimes lead to the concurrent reduction of the C-Cl bond (hydrodechlorination). youtube.comyoutube.com For partial reduction to dihydropyridines, reagents like sodium borohydride (B1222165) can be effective, especially on pyridinium (B92312) salt derivatives. rsc.orgrsc.orgorganic-chemistry.org The regioselectivity of the reduction (e.g., 1,2- vs. 1,4-dihydropyridine) is influenced by the substituents on the ring and the reducing agent used. rsc.org

Oxidative Dearomatization: An alternative strategy involves an initial oxidation of the pyridine ring to introduce functionality that facilitates dearomatization. For instance, arenophile-mediated dearomatization can convert pyridines into dihydropyridine (B1217469) cis-diols. nih.gov This process involves cycloaddition, oxidation (e.g., epoxidation), and subsequent rearrangement or cycloreversion to yield the dearomatized product. nih.gov

Nucleophilic Addition: The dearomatization of 2-methoxypyridines can also be achieved via the addition of strong nucleophiles like Grignard reagents. nih.gov This process is often promoted by a Lewis acid that activates the pyridine ring towards nucleophilic attack, leading to functionalized dihydropyridine or δ-lactam structures with high regio- and stereocontrol. nih.gov

| Dearomatization Strategy | Reagents/Catalysts | Product Type | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂. youtube.comyoutube.com | Piperidine | Complete saturation of the ring; potential for hydrodechlorination. |

| Chemical Reduction | NaBH₄, NaBH₃CN. rsc.orgorganic-chemistry.org | Dihydropyridine | Partial reduction; often requires activation of the pyridine ring (e.g., as a pyridinium salt). rsc.org |

| Nucleophilic Addition | Grignard reagents, Lewis acids (e.g., BF₃·Et₂O). nih.gov | Dihydropyridine, δ-Lactam | Enantioselective methods available; provides highly functionalized products. nih.gov |

| Oxidative Dearomatization | Arenophiles, oxidizing agents. nih.gov | Dihydropyridine-diol | Introduces heteroatom functionality directly during the dearomatization process. nih.gov |

Asymmetric Dearomatization Approaches

The asymmetric dearomatization of pyridine derivatives represents a powerful strategy for the synthesis of chiral, three-dimensional nitrogen-containing scaffolds from readily available aromatic precursors. For a highly functionalized substrate such as this compound, several catalytic enantioselective methods could be envisioned, primarily involving the activation of the pyridine ring to render it susceptible to nucleophilic attack. The challenge lies in achieving high levels of regio-, diastereo-, and enantioselectivity, given the complex interplay of electronic and steric factors governed by the chloro, iodo, and methoxy (B1213986) substituents.

A prevalent strategy for the asymmetric dearomatization of pyridines involves the formation of a pyridinium salt in situ, which significantly lowers the aromatic stabilization energy and activates the ring toward nucleophilic addition. mdpi.com This can be achieved through N-acylation or N-alkylation. The subsequent nucleophilic attack can be catalyzed by a chiral transition-metal complex or an organocatalyst, which controls the stereochemical outcome of the reaction.

One potential approach is the use of chiral copper catalysts, which have been successfully employed in the enantioselective dearomative alkylation of 4-methoxypyridinium salts with Grignard reagents. nih.gov In this methodology, the pyridine is activated with a chloroformate, and the subsequent addition of the Grignard reagent is catalyzed by a copper(I) complex bearing a chiral diphosphine ligand, such as (R,R)-Ph-BPE. mdpi.comnih.gov This approach has shown good tolerance for substituents on the pyridine ring and could potentially be applied to this compound. The 2-methoxy group on the target substrate is electronically similar to the 4-methoxy group in the reported examples, which is beneficial for reactivity. However, the presence of the bulky iodo group at the 4-position and the chloro group at the 3-position could influence the regioselectivity of the nucleophilic attack and the enantioselectivity of the process.

Another promising strategy is the use of iridium-catalyzed intramolecular asymmetric allylic dearomatization. chemistryviews.org This method involves the direct N-allylic alkylation of pyridines under mild conditions, leading to the formation of fused polycyclic systems with high enantioselectivity. While this approach has been demonstrated for a range of substituted pyridines, its applicability to this compound would depend on the ability to introduce a suitable allylic tether onto the pyridine nitrogen.

Organocatalysis offers a metal-free alternative for asymmetric dearomatization. Chiral Brønsted acids or bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been shown to catalyze the enantioselective addition of various nucleophiles to activated pyridinium salts. thieme-connect.com For instance, the addition of indoles to N-benzylpyridinium bromides has been achieved with high enantioselectivity, demonstrating the potential of this approach for the C-4 functionalization of pyridines. thieme-connect.com The electron-withdrawing nature of the chloro and iodo substituents in this compound would likely enhance the electrophilicity of the corresponding pyridinium salt, potentially facilitating the organocatalyzed nucleophilic addition.

The table below summarizes representative catalytic systems for the asymmetric dearomatization of substituted pyridines, which could serve as a starting point for the development of protocols for this compound.

| Catalyst System | Nucleophile | Pyridine Substrate Type | Product Type | Reported Yield (%) | Reported ee (%) | Reference |

|---|---|---|---|---|---|---|

| CuBr·SMe₂ / (R,R)-Ph-BPE | Grignard Reagents | 4-Methoxypyridines | Dihydropyridones | Up to 98 | Up to 99 | nih.gov |

| [Ir(cod)Cl]₂ / Chiral Ligand | Intramolecular Amine | Pyridines with N-allylic tether | Dihydroindolizines | Up to 99 | Up to 99 | chemistryviews.org |

| Cinchona-derived organocatalyst | Indoles | N-Benzylpyridinium bromides | 1,4-Dihydropyridines | 45-92 | 87.5:12.5 to 95.5:4.5 er | thieme-connect.com |

| Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE | Silicon Nucleophiles | 3-Carbonyl Pyridinium Triflates | 4-Silylated 1,4-Dihydropyridines | Moderate to Excellent | Mostly Excellent | chemistryviews.org |

Generation of Partially Saturated Pyridine Systems

The dearomatization of this compound would lead to the formation of partially saturated pyridine systems, such as dihydropyridines and tetrahydropyridines. These scaffolds are of significant interest as they are prevalent in many biologically active molecules and can serve as versatile intermediates for further synthetic transformations. The specific nature of the partially saturated system obtained will depend on the dearomatization strategy employed and any subsequent functionalization or reduction steps.

The direct product of many nucleophilic addition-based dearomatization reactions is a dihydropyridine. For instance, the copper-catalyzed addition of Grignard reagents to activated 4-methoxypyridines yields dihydro-4-pyridones. nih.gov Similarly, organocatalytic methods can provide access to 1,4-dihydropyridines. thieme-connect.com These dihydropyridine products, derived from this compound, would be highly functionalized and amenable to further manipulation. The remaining double bonds in the dihydropyridine ring can undergo a variety of transformations, including cycloadditions, hydrogenations, and electrophilic additions.

The conversion of dihydropyridines to tetrahydropyridines or piperidines is a common strategy to access more saturated heterocyclic systems. This is typically achieved through reduction of the dihydropyridine intermediate. For example, a one-pot dearomatization/reduction protocol has been developed where a copper hydride-catalyzed dearomatization of pyridines is followed by in situ reduction to the corresponding piperidines. acs.org This approach has been successfully applied to C3-substituted pyridines, suggesting its potential applicability to this compound. acs.org The choice of reducing agent and reaction conditions would be crucial to achieve selective reduction of the dihydropyridine ring without affecting the other functional groups present in the molecule.

An alternative approach to partially saturated pyridines is through cycloaddition reactions. For example, the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, proceeds through a dihydropyridine intermediate that can sometimes be isolated. nih.gov While this is a synthesis of the pyridine ring itself rather than a dearomatization of a pre-formed pyridine, it highlights a pathway to dihydropyridine structures.

The development of methods for the synthesis of spirocyclic dihydropyridines has also gained attention. One such method involves an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1'-hydroxycyclobutyl)pyridines. acs.org This strategy allows for the creation of complex, three-dimensional structures from relatively simple pyridine precursors. For a substrate like this compound, this would require prior functionalization at the 4-position with a suitable hydroxycyclobutyl group.

The table below outlines some general methods for generating partially saturated pyridine systems from pyridine precursors, which could be adapted for this compound.

| Methodology | Pyridine Precursor | Product System | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Addition/Reduction | Substituted Pyridines | Piperidines | 1. Cu(OAc)₂, (S,S)-Ph-BPE, DMMS, Styrene 2. In situ reduction | acs.org |

| Dearomative Semi-Pinacol Rearrangement | 4-(1'-hydroxycyclobutyl)pyridines | Spirocyclic Dihydropyridines | Electrophile (e.g., Boc₂O) | acs.org |

| C-H Alkenylation/Electrocyclization | α,β-unsaturated N-benzyl imines and alkynes | Dihydropyridines | Rhodium catalyst, phosphine ligand | nih.govosti.gov |

| Hantzsch Dihydropyridine Synthesis | Propargyl aldehydes, β-enamino esters | Dihydropyridines | Microwave irradiation or continuous flow | nih.gov |

Applications of 3 Chloro 4 Iodo 2 Methoxypyridine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

There is no specific information available in the reviewed sources detailing the use of 3-Chloro-4-iodo-2-methoxypyridine as a precursor for the synthesis of complex heterocyclic compounds. While substituted pyridines are fundamental in heterocyclic chemistry nih.gov, research articles explicitly describing this application for the specified isomer could not be located.

Key Building Block for Pharmaceutical and Agrochemical Synthesis

The potential of This compound as a building block in medicinal chemistry is suggested by a commercial supplier. pharmint.net The pyridine (B92270) scaffold itself is a crucial pharmacophore in numerous commercial agrochemical and pharmaceutical products. researchgate.netnih.gov Halogenated and methoxy-substituted pyridines, in particular, serve as vital intermediates. For example, related pyridine derivatives are used in the synthesis of anthelmintics like rafoxanide (B1680503) and various enzyme inhibitors. nih.govnih.gov However, direct evidence and detailed synthetic applications of This compound in these industries are not documented in the available literature.

Development of Functional Materials through Pyridine Derivatization

No information was found concerning the application of This compound in the development of functional materials.

Computational and Theoretical Studies on 3 Chloro 4 Iodo 2 Methoxypyridine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons and orbitals in 3-chloro-4-iodo-2-methoxypyridine dictates its stability, reactivity, and intermolecular interactions. Computational chemistry provides powerful tools to probe these features at a molecular level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For halogenated pyridine (B92270) systems, hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP are commonly employed, often with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) to provide a balance of accuracy and computational cost. nih.govmostwiedzy.pl

The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. For this compound, calculations would predict a planar or near-planar pyridine ring, which is characteristic of aromatic systems. The substituents (chloro, iodo, and methoxy (B1213986) groups) would cause minor deviations and influence the precise geometric parameters. Based on data from related structures, the key bond lengths can be estimated.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative Values)

| Parameter | Predicted Value (Å) | Description |

|---|---|---|

| C-Cl Bond Length | ~1.74 Å | The length of the covalent bond between the pyridine ring carbon and the chlorine atom. |

| C-I Bond Length | ~2.10 Å | The length of the covalent bond between the pyridine ring carbon and the iodine atom. This bond is significantly longer than the C-Cl bond due to the larger atomic radius of iodine. |

| C-O (methoxy) Bond Length | ~1.36 Å | The length of the bond between the pyridine ring carbon and the methoxy oxygen. |

These values are illustrative and based on typical bond lengths in similar chemical environments. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost electron-containing orbital, acts as a nucleophile or electron donor. The LUMO, as the lowest-energy empty orbital, acts as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org

For this compound, the substituents have predictable effects on the frontier orbitals:

Methoxy Group (-OCH₃): As an electron-donating group, it will raise the energy of the HOMO, making the molecule more susceptible to oxidation and reaction with electrophiles.

Chloro (-Cl) and Iodo (-I) Groups: As electron-withdrawing halogens, they will lower the energy of the LUMO, making the molecule more susceptible to reduction and attack by nucleophiles.

The HOMO-LUMO gap is therefore narrowed by this "push-pull" substitution pattern, suggesting a higher reactivity compared to unsubstituted pyridine. The distribution of these orbitals is also key; the HOMO is expected to have significant density on the electron-rich pyridine ring and the methoxy group, while the LUMO density will be concentrated around the electron-deficient positions and the carbon atoms attached to the halogens.

Table 2: Conceptual FMO Analysis for this compound

| Orbital | Key Characteristics | Implied Reactivity |

|---|---|---|

| HOMO | Energy is raised by the -OCH₃ group. Density is high on the pyridine ring. | Site of electron donation (nucleophilic character). Reacts with electrophiles. |

| LUMO | Energy is lowered by -Cl and -I groups. Density is high on carbons C-3 and C-4. | Site of electron acceptance (electrophilic character). Reacts with nucleophiles. |

| HOMO-LUMO Gap | Reduced by the combined substituent effects. | Indicates higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pair) and two-center (bond) orbitals that align with Lewis structures. uni-muenchen.deusc.edu This method also quantifies delocalization effects through a second-order perturbation theory analysis of donor-acceptor interactions.

In this compound, NBO analysis would reveal:

Polarization: The C-Cl and C-I bonds would be shown as highly polarized towards the electronegative halogen atoms. The C-N bonds within the ring are also polarized towards the nitrogen.

Hybridization: The analysis would detail the sp² hybridization of the ring carbons and nitrogen, and the hybridization of the orbitals forming the bonds to the substituents.

Table 3: Predicted Major NBO Donor-Acceptor Interactions

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Energy (E(2)) | Significance |

|---|---|---|---|

| LP (N) | π* (C-C/C-N ring) | High | Strong delocalization of nitrogen lone pair into the ring, characteristic of pyridines. |

| LP (O) of -OCH₃ | π* (C₂-C₃) | Moderate | Delocalization from the methoxy oxygen lone pair into the adjacent ring antibond, indicating its electron-donating nature. |

LP denotes a lone pair orbital. E(2) values are qualitative predictions.

Reactivity Prediction and Mechanistic Pathway Elucidation

Computational methods are invaluable for predicting how and where a molecule will react, providing insights that can guide synthetic chemistry.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic charge distribution on the van der Waals surface of a molecule. It is an excellent tool for predicting the sites of non-covalent interactions as well as electrophilic and nucleophilic attacks. researchgate.netwolfram.com

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map would show the most negative potential (deepest red) localized on the ring nitrogen atom, due to its high electronegativity and lone pair. This confirms the nitrogen as the primary site for protonation and coordination to Lewis acids. Positive potential (blue) would be found on the hydrogen atoms of the methyl group and the remaining ring hydrogens. Notably, a region of positive potential, known as a "sigma-hole," is expected on the outermost portion of the iodine atom, along the axis of the C-I bond. acs.org This σ-hole makes the iodine atom a potential site for halogen bonding, an important non-covalent interaction.

The acidity of the C-H bonds on a pyridine ring can be significantly modified by substituents. Theoretical calculations can predict the pKa values associated with the deprotonation of these sites, offering insight into regioselectivity in metalation reactions. The acidity is directly related to the stability of the resulting carbanion.

In this compound, the electronic effects of the substituents are crucial:

The electron-withdrawing inductive effects of the chloro and iodo groups increase the acidity (lower the pKa) of the ring's C-H protons, making them easier to remove with a strong base.

The electron-donating methoxy group at the 2-position tends to decrease the acidity of adjacent protons.

Studies on related substituted pyridines have shown that computational methods can effectively predict these trends. mdpi.com For instance, coordination of the pyridine nitrogen to a lithium cation (e.g., from a base like LiTMP) dramatically increases the acidity of the protons at the C-2 and C-6 positions due to a "complex-induced proximity effect." In the case of this compound, the C-H protons at positions 5 and 6 are the candidates for deprotonation. The combined electron-withdrawing power of the adjacent halogens would likely render the C-5 proton the most acidic, making it the probable site for initial deprotonation by a strong base.

Table 4: Experimental pKa Values of Related Pyridine Compounds in Water

| Compound | pKa (in H₂O) | Influence of Substituent |

|---|---|---|

| Pyridine | 5.25 | Baseline acidity of the pyridinium (B92312) ion. |

| 2-Methoxypyridine (B126380) | 3.28 | The electron-donating methoxy group makes the nitrogen less basic (lowers the pKa of the conjugate acid). |

| 3-Chloropyridine (B48278) | 2.84 | The electron-withdrawing chloro group significantly decreases the basicity of the nitrogen. |

This table provides context for how substituents electronically influence the pyridine ring's basicity, which is inversely related to the acidity of the C-H protons. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. ias.ac.inimist.ma This method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR spectra. The accuracy of GIAO calculations is such that they can often distinguish between different isomers and conformers of a molecule. ias.ac.in

For this compound, GIAO calculations would begin with the optimization of the molecule's geometry. Subsequently, the magnetic shielding tensors for each nucleus would be computed. The chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts would reflect the electronic environment of each nucleus. For example, the carbon atom attached to the electronegative chlorine atom would be expected to have a downfield ¹³C chemical shift. Conversely, the carbon bonded to the electron-donating methoxy group would be shifted upfield relative to an unsubstituted pyridine. The heavy iodine atom would also induce significant shifts, particularly on the adjacent carbon atom. Comparing the calculated spectrum with an experimental one is a powerful method for structural verification.

Table 2 presents hypothetical ¹³C NMR chemical shifts for this compound, illustrating the expected trends based on substituent effects.

Table 2: Illustrative Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | GIAO-DFT Calculated Shift (ppm) | Experimental Shift (ppm) |

| C2 | (Hypothetical Value) | (Not Available) |

| C3 | (Hypothetical Value) | (Not Available) |

| C4 | (Hypothetical Value) | (Not Available) |

| C5 | (Hypothetical Value) | (Not Available) |

| C6 | (Hypothetical Value) | (Not Available) |

| OCH₃ | (Hypothetical Value) | (Not Available) |

This table contains hypothetical data for illustrative purposes.

The simulation of vibrational and electronic spectra is another key application of computational chemistry. Vibrational spectra, such as Infrared (IR) and Raman, are determined by the vibrational modes of the molecule. These can be calculated using DFT by computing the second derivatives of the energy with respect to the atomic positions, which yields the harmonic vibrational frequencies. The intensities of the IR and Raman bands can also be predicted, allowing for a full simulation of the spectra. For substituted pyridines, the vibrational frequencies are influenced by the mass and electronic properties of the substituents. njit.edu

Electronic spectra, such as Ultraviolet-Visible (UV-Vis) spectra, are governed by the transitions between electronic energy levels. Time-Dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths of these transitions. rsc.org The results provide the wavelengths of maximum absorption (λ_max) and the corresponding intensities, which can be directly compared with experimental UV-Vis spectra. The substituents on the pyridine ring will significantly affect the energies of the molecular orbitals and thus the electronic transitions.

Table 3 provides an example of key calculated vibrational frequencies that would be expected for a molecule like this compound.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | (Hypothetical Range: 3050-3150) |

| C-O stretch (methoxy) | (Hypothetical Range: 1240-1260) |

| C-Cl stretch | (Hypothetical Range: 700-800) |

| C-I stretch | (Hypothetical Range: 500-600) |

| Pyridine ring breathing | (Hypothetical Range: 990-1030) |

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic Elucidation Techniques for 3 Chloro 4 Iodo 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, are fundamental for the initial structural confirmation of 3-Chloro-4-iodo-2-methoxypyridine and its fluorinated analogues.

¹H NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, revealing the key proton environments. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, typically in the range of 3.9-4.1 ppm. The pyridine (B92270) ring contains two adjacent aromatic protons. These would appear as two distinct doublets in the aromatic region (typically 6.5-8.5 ppm), with their coupling constant confirming their ortho relationship. The proton at the C5 position would likely be downfield to the proton at the C6 position due to the influence of the adjacent iodine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected: one for the methoxy carbon and five for the carbons of the pyridine ring. The carbon attached to the oxygen (C2) would be significantly downfield, while the carbon attached to the iodine (C4) would be shifted upfield due to the heavy atom effect. The chemical shifts of the other carbons are influenced by the electronegativity and position of the chloro, iodo, and methoxy substituents. researchgate.netresearchgate.net

¹⁹F NMR: For derivatives of the title compound containing a fluorine substituent, ¹⁹F NMR is an exceptionally sensitive and powerful tool. semanticscholar.org The chemical shift of the fluorine signal is highly dependent on its electronic environment, providing clear evidence of its position on the pyridine ring. Furthermore, fluorine couples with nearby ¹H and ¹³C nuclei, and these coupling constants (J-values) provide valuable information for confirming the substitution pattern. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| H5 | ~8.0 - 8.2 | - | Doublet (d) |

| H6 | ~6.8 - 7.0 | - | Doublet (d) |

| -OCH₃ | ~3.9 - 4.1 | ~55 - 60 | Singlet (s) |

| C2 | - | ~160 - 165 | Singlet |

| C3 | - | ~115 - 120 | Singlet |

| C4 | - | ~90 - 95 | Singlet |

| C5 | - | ~145 - 150 | Singlet |

| C6 | - | ~110 - 115 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between different nuclei. emerypharma.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). libretexts.org For this compound, a COSY spectrum would show a clear cross-peak connecting the signals of the two aromatic protons (H5 and H6), confirming their adjacency on the pyridine ring. emerypharma.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). researchgate.netlibretexts.org An HSQC spectrum would show a correlation peak between the H5 signal and the C5 signal, a correlation between H6 and C6, and a correlation between the methoxy protons and the methoxy carbon. columbia.edunih.gov This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FT-IR spectrum would confirm the presence of key functional groups. thermofisher.com The C-O stretching of the methoxy group, aromatic C-H stretching, and the characteristic ring stretching vibrations of the pyridine core would all give rise to distinct absorption bands. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | Strong-Medium |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

| C-I Stretch | 500 - 600 | Medium-Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the molecule's vibrational frequencies. Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds. The spectrum of this compound would be expected to show strong signals for the pyridine ring vibrations and for the C-I bond, which can sometimes be weak or difficult to assign in the FT-IR spectrum. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. uni-saarland.de

For this compound (C₆H₅ClINO), the molecular ion peak (M⁺) would provide its molecular weight. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks separated by two m/z units with an approximate intensity ratio of 3:1, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern provides further structural evidence. miamioh.edu Upon electron ionization, the molecule would fragment in predictable ways. jcsp.org.pk Common fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy group, loss of a chlorine radical (•Cl), and loss of an iodine radical (•I). Subsequent fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring structure. jcsp.org.pk

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

| [C₆H₅ClINO]⁺ | Molecular Ion (M⁺) | 282.9 (for ³⁵Cl) |

| [C₅H₂ClINO]⁺ | Loss of •CH₃ | 267.9 |

| [C₆H₅INO]⁺ | Loss of •Cl | 247.9 |

| [C₆H₅ClNO]⁺ | Loss of •I | 156.0 |

| [C₅H₂INO]⁺ | Loss of •CH₃ and CO | 239.9 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm) nih.gov. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass.

For this compound (C₆H₅ClINO), HRMS provides an exact mass that serves as a primary piece of evidence for its identity. The analysis involves comparing the experimentally measured mass of the molecular ion (or its common adducts like [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass. A close match between these values confirms the elemental formula.

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺· | C₆H₅³⁵ClI¹⁴N¹⁶O⁺· | 268.9155 |

| [M+H]⁺ | C₆H₆³⁵ClI¹⁴N¹⁶O⁺ | 269.9234 |

| [M+Na]⁺ | C₆H₅³⁵ClI¹⁴N¹⁶ONa⁺ | 291.9053 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry rsc.org. For compounds like this compound, LC-MS is routinely used to assess purity, monitor reaction progress, and identify related substances in complex mixtures researchgate.netnih.gov.

In a typical LC-MS analysis, the compound is first separated from impurities on a chromatographic column, often a reverse-phase C18 column. The separation is based on the differential partitioning of the analyte between the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the stationary phase. As the separated components elute from the column, they are introduced into the mass spectrometer, which provides molecular weight information for each component. This allows for the confident identification of the main compound and any derivatives or impurities present.

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full Scan (e.g., m/z 100-500) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Probes

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like substituted pyridines nih.gov. When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation by providing detailed information about the fragmentation patterns of a molecule nih.govresearchgate.net.

In an ESI-MS/MS experiment, the protonated molecular ion ([M+H]⁺) of this compound is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are mass-analyzed, generating a fragmentation spectrum that is characteristic of the molecule's structure. The fragmentation pathways of related N-heterocyclic systems often involve the loss of substituents and cleavage of the heterocyclic ring nih.govnih.govmdpi.com. For this compound, characteristic fragmentation would likely involve the neutral loss of a methyl radical (·CH₃), followed by loss of carbon monoxide (CO), or cleavage of the carbon-halogen bonds.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 270 | ·CH₃ | 255 | Protonated 3-chloro-4-iodo-2-pyridone |

| 270 | HCl | 234 | Protonated 4-iodo-2-methoxypyridine |

| 255 | CO | 227 | Fragment from pyridone ring cleavage |

| 270 | I | 143 | Protonated 3-chloro-2-methoxypyridine |

X-ray Crystallography for Absolute Structure and Solid-State Conformation

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a polysubstituted heterocycle like this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of the substitution pattern on the pyridine ring.

The analysis of the crystal structure of related 2-methoxypyridine (B126380) derivatives reveals that the molecules often arrange in specific packing motifs driven by intermolecular interactions researchgate.netrsc.org. In the case of this compound, the presence of the iodine atom makes it a candidate for forming halogen bonds (C-I···N or C-I···O interactions), which can significantly influence the solid-state architecture. The crystal structure would also reveal the planarity of the pyridine ring and the orientation of the methoxy group relative to the ring.

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| Intermolecular Interactions | Potential C-I···N halogen bonding, π-π stacking |

| Molecular Conformation | Near-planar pyridine ring, specific torsion angle for the C-O-CH₃ group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of a substituted pyridine, like benzene, is characterized by absorptions arising from π → π* transitions within the aromatic ring. Additionally, the presence of the nitrogen atom's lone pair of electrons allows for a lower energy n → π* transition libretexts.org.

The spectrum of this compound is expected to show distinct absorption bands corresponding to these transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the substituents on the pyridine ring. The electron-donating methoxy group and the electron-withdrawing halogen atoms will cause shifts in the absorption maxima compared to unsubstituted pyridine acs.org. Typically, the π → π* transitions appear as strong absorptions in the 200-280 nm range, while the n → π* transition is weaker and appears at a longer wavelength, sometimes overlapping with the π → π* bands libretexts.orgsielc.com.

| Electronic Transition | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|

| π → π | ~220 - 240 | High |

| π → π | ~260 - 290 | Medium |

| n → π* | ~270 - 300 | Low (may be obscured) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.